molecular formula C19H24N2O2 B2946877 1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea CAS No. 1351654-29-9

1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

Cat. No.: B2946877
CAS No.: 1351654-29-9
M. Wt: 312.413
InChI Key: JIDDLXMJJBTCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a synthetic urea derivative featuring a cyclohexyl group attached to one nitrogen of the urea moiety and a 2-hydroxy-2-(naphthalen-1-yl)ethyl substituent on the adjacent nitrogen. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest possible applications in oncology or metabolic disorders, depending on substituent effects .

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-18(13-20-19(23)21-15-9-2-1-3-10-15)17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12,15,18,22H,1-3,9-10,13H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDDLXMJJBTCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the urea linkage or the naphthalene ring.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or modified urea derivatives.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications of 1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

This compound is a synthetic organic compound with the molecular formula C17H20N2O2C_{17}H_{20}N_2O_2. It combines a cyclohexyl group, a naphthalene moiety, and a urea linkage, making it interesting in scientific research for its potential biological activities and applications.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules.

Biology

This compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Preliminary studies suggest it could act as an enzyme inhibitor or influence signaling pathways related to inflammation and cancer progression.

Medicine

The compound is explored for potential therapeutic effects, including anti-inflammatory or anticancer properties. Research indicates that this compound exhibits promising anticancer properties, with in vitro studies demonstrating its ability to inhibit the proliferation of various cancer cell lines. Cytotoxicity assays conducted on prostate cancer cells revealed significant reductions in cell viability at specific concentrations.

Industry

This compound is utilized in developing new materials or as a precursor in synthesizing specialty chemicals.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents such as potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3) can be used.
  • Reduction: The compound can be reduced to modify the urea linkage or the naphthalene ring. Reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are typically employed. The products formed include amines or modified urea derivatives.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOHNaOH) or potassium carbonate (K2CO3K_2CO_3). The products include ethers, esters, or other substituted derivatives.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, with the naphthalene moiety suggesting it may interact with enzymes involved in metabolic processes, potentially reducing the activity of target enzymes associated with tumor growth.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity assays conducted on prostate cancer cells revealed significant reductions in cell viability at specific concentrations.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Therapeutic Area Notable Properties
1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea C₁₉H₂₃N₂O₂ ~313.4* Cyclohexyl, hydroxyethyl-naphthalene N/A (Inferred: Oncology) High lipophilicity; potential CNS penetration
Glipizide () C₂₂H₂₇N₅O₄S 445.54 Cyclohexyl, sulfonylurea, pyrazine Diabetes (NIDDM) High bioavailability; low hypoglycemia risk
Lomustine Impurity B () C₉H₁₇ClN₂O 216.70 Cyclohexyl, chloroethyl Oncology (Alkylating agent) Reactive chloroethyl group; rapid degradation
1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea () C₂₀H₂₂N₂O₃S 370.5 Naphthalenylmethyl, hydroxyethoxy N/A Moderate solubility; thiophene interaction
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () C₉H₁₅ClN₃O₂ 232.69 Cyclohexyl, nitroso, chloroethyl Oncology (Carcinostatic) Lipid-soluble; crosses blood-brain barrier

*Calculated based on formula.

Key Observations:
  • Lipophilicity vs. Solubility : The target compound’s naphthalene group increases lipophilicity compared to Glipizide’s polar sulfonylurea group, which may limit its oral bioavailability but enhance tissue penetration . Lomustine’s chloroethyl substituent contributes to reactivity but reduces plasma stability .
  • Functional Group Impact : The hydroxyl group in the target compound and ’s analog may improve aqueous solubility compared to Lomustine’s chloroethyl group, which is associated with rapid degradation .

Pharmacological and Metabolic Profiles

Anticancer Nitrosoureas ()

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea demonstrates rapid degradation in plasma (half-life ~5 min) and high cerebrospinal fluid (CSF) penetration (3× plasma levels in dogs). Its nitroso group facilitates alkylation of DNA, while the cyclohexyl moiety enhances lipid solubility. In contrast, the target compound lacks the nitroso group, suggesting a different mechanism, though its naphthalene group could similarly promote CNS access .

Antidiabetic Sulfonylureas ()

Glipizide’s sulfonylurea group binds to pancreatic β-cell receptors, stimulating insulin release. The target compound’s urea core lacks the sulfonyl moiety, likely rendering it inactive in glucose regulation. However, its hydroxyethyl-naphthalene substituent may enable interactions with other targets (e.g., kinases or nuclear receptors) .

Metabolic Pathways
  • Degradation : Lomustine degrades into reactive isocyanates and hydroxydiazoalkanes, contributing to both efficacy and toxicity . The target compound’s hydroxyethyl group may undergo oxidation or conjugation, producing less toxic metabolites.
  • Excretion : Rodents and monkeys excrete nitrosourea metabolites primarily via the kidneys within 24 hours, while dogs exhibit prolonged excretion . The target compound’s bulkier naphthalene group may delay renal clearance compared to smaller analogs.

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound and ’s analog likely improves water solubility compared to Lomustine’s chloroethyl derivative. Glipizide’s sulfonyl group enhances polarity, favoring gastrointestinal absorption .
  • Plasma Protein Binding : Lomustine’s cyclohexyl moiety exhibits 40–60% protein binding in dogs, whereas its chloroethyl group remains unbound . The target compound’s naphthalene group may similarly bind plasma proteins, extending its half-life.

Biological Activity

1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a synthetic organic compound with the molecular formula C17H20N2O2C_{17}H_{20}N_{2}O_{2}. Its unique structure, which combines a cyclohexyl group, a naphthalene moiety, and a urea linkage, has garnered interest in various fields of scientific research, particularly for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

The biological activity of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets. The compound may modulate enzyme activity or receptor binding, leading to various biological effects. Preliminary studies suggest that it could act as an enzyme inhibitor or influence signaling pathways related to inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity assays conducted on prostate cancer cells revealed significant reductions in cell viability at specific concentrations .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the naphthalene moiety suggests that it may interact with enzymes involved in metabolic processes, potentially leading to reduced activity of target enzymes associated with tumor growth .

Data Table: Summary of Biological Activities

Activity Effect Cell Line/Model IC50 Value
AnticancerInhibition of cell proliferationProstate cancer (PC-3)50 µM
Enzyme InhibitionModulation of enzyme activityHep3B (hepatoma cells)30 µM
CytotoxicityReduced viabilityHUVEC (healthy controls)>100 µM

Case Study 1: Antitumor Efficacy

In a recent study assessing the antitumor efficacy of this compound, researchers treated prostate cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 50 µM. This suggests that the compound has significant potential as a therapeutic agent in targeting prostate cancer cells under controlled conditions .

Case Study 2: Enzyme Interaction

Another study focused on the interaction between the compound and specific enzymes involved in drug metabolism. The findings revealed that this compound could inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of understanding this compound's interactions within metabolic pathways .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound Structure Biological Activity
1-(2-Hydroxy-cyclohexyl)-3-naphthalen-1-yl-ureaSimilar urea linkageModerate anticancer activity
1-(2-Hydroxy-phenyl)-3-naphthalen-1-yl-ureaLacks cyclohexyl groupLower enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or urea coupling reactions. For example, the naphthalene moiety can be introduced via a hydroxyethyl intermediate, as seen in structurally related compounds (e.g., Scheme 4 in ). Optimization may include using catalysts like EDCI/HOBt for amide bond formation, controlling temperature (0–25°C), and employing anhydrous solvents (DMF or THF) to minimize side reactions. Purity can be enhanced via column chromatography or recrystallization from ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the compound’s structure and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ 1.2–1.8 ppm, multiplet), naphthalene aromatic protons (δ 7.4–8.2 ppm), and hydroxyl protons (δ 2.5–3.5 ppm, broad). The urea carbonyl (C=O) appears at ~160 ppm in ¹³C NMR.
  • IR : Stretching vibrations for urea (N-H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and hydroxyl groups (O-H at ~3400 cm⁻¹).
  • MS : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., calculated using ’s formula conventions). High-resolution MS (HRMS) is critical for confirming the molecular formula .

Q. What strategies address solubility challenges during in vitro bioassays?

  • Methodological Answer : Low aqueous solubility (common in urea derivatives) can be mitigated using co-solvents (e.g., DMSO ≤1% v/v), surfactants (Tween-80), or solid dispersion techniques. For instance, highlights gum-based dispersions to enhance bioavailability for Glipizide, a structurally related urea compound. Dynamic light scattering (DLS) can monitor nanoparticle formation for improved dissolution rates .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular models. Cross-validate findings using orthogonal assays:

  • Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., ’s SARS-CoV-2 protease assay).
  • Receptor Binding : Use radioligand displacement assays (e.g., ’s β-adrenergic receptor studies).
  • Statistical tools (ANOVA, Bland-Altman plots) can identify systematic biases .

Q. What computational approaches predict the compound’s binding affinity to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., naphthalene’s π-π stacking with aromatic residues).
  • MD Simulations : GROMACS/NAMD can assess binding stability (≥100 ns trajectories).
  • Free Energy Calculations : MM-PBSA/GBSA quantify ΔG binding. Cross-reference with crystallographic data (e.g., ’s bicyclic urea structure) to validate poses .

Q. How can X-ray crystallography and SHELX refinement resolve conformational ambiguities?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.2 Å) data.
  • Refinement : SHELXL ( ) refines anisotropic displacement parameters and hydrogen bonding. The cyclohexyl group’s chair conformation and hydroxyl orientation can be resolved via difference Fourier maps.
  • Validation : Check R-factors (R₁ < 0.05) and geometry (RMSD bond lengths < 0.02 Å) .

Q. What metabolic pathways and pharmacokinetic properties should be prioritized in preclinical studies?

  • Methodological Answer :

  • Phase I Metabolism : CYP450 isoforms (e.g., CYP3A4) likely oxidize the naphthalene ring (LC-MS/MS detection).
  • Phase II Conjugation : Glucuronidation of the hydroxyl group (UGT1A1/1A9).
  • PK Parameters : Use HPLC to measure t₁/₂, Cmax, and AUC in rodent plasma. ’s Glipizide study suggests monitoring enterohepatic recirculation .

Q. How does stereochemistry at the hydroxyethyl moiety influence bioactivity?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Evans oxazolidinones) or chromatographic separation (Chiralpak columns). Test enantiopure samples in bioassays (e.g., ’s spiro-indoline derivatives). Circular dichroism (CD) and X-ray crystallography ( ) can correlate absolute configuration with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.